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Compound of Interest

Compound Name:
2-Bromo-5-chloro-3-

methoxypyridine

Cat. No.: B144052 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the synthetic building block, 2-Bromo-5-chloro-3-methoxypyridine. Due to the limited

availability of published experimental spectra for this specific compound, this guide presents

predicted spectroscopic data based on the analysis of structurally analogous compounds.

Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data are also provided to facilitate the characterization of

this and similar molecules.

Predicted Spectroscopic Data
The following sections summarize the anticipated spectroscopic data for 2-Bromo-5-chloro-3-
methoxypyridine. These predictions are derived from the known spectral properties of related

pyridine derivatives, including 2-bromo-3-methoxypyridine and various chloro- and bromo-

substituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted chemical shifts for 2-Bromo-5-chloro-3-methoxypyridine in

deuterated chloroform (CDCl₃) are presented below.
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Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.0 d 1H H-6

~7.4 d 1H H-4

~3.9 s 3H -OCH₃

Note: The chemical shifts are approximate. The aromatic protons are expected to appear as

doublets due to ortho-coupling.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~154 C-3

~148 C-6

~140 C-2

~125 C-5

~122 C-4

~57 -OCH₃

Note: The carbon chemical shifts are influenced by the electronegativity of the adjacent

substituents (Br, Cl, and OCH₃).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

characteristic IR absorption bands for 2-Bromo-5-chloro-3-methoxypyridine are listed below.

Table 3: Predicted FT-IR Spectroscopic Data (cm⁻¹)
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Wavenumber (cm⁻¹) Vibration

~3100-3000 Aromatic C-H stretch

~2950-2850 Aliphatic C-H stretch (-OCH₃)

~1560, 1450 C=C, C=N stretching (pyridine ring)

~1250, 1050 C-O-C asymmetric and symmetric stretching

~800 C-Cl stretch

~700 C-Br stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is crucial for confirming its identity.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Interpretation

[M]⁺, [M+2]⁺, [M+4]⁺
Molecular ion peak with characteristic isotopic

pattern for one bromine and one chlorine atom.

[M-CH₃]⁺ Loss of a methyl group.

[M-OCH₃]⁺ Loss of a methoxy group.

[M-Br]⁺ Loss of a bromine atom.

[M-Cl]⁺ Loss of a chlorine atom.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
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Transfer the solution to a 5 mm NMR tube.[1]

¹H NMR Data Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Use a sufficient

number of scans to achieve a good signal-to-noise ratio.[1]

¹³C NMR Data Acquisition: Acquire the spectrum on a 100 MHz spectrometer with proton

decoupling. A larger number of scans will be necessary due to the low natural abundance of

the ¹³C isotope.[1]

Data Processing: Process the acquired data using appropriate software. Reference the ¹H

NMR spectrum to the TMS signal at 0.00 ppm and the ¹³C NMR spectrum to the solvent

signal of CDCl₃ at 77.16 ppm.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

recommended. Place a small amount of the solid sample directly onto the ATR crystal.

Alternatively, a KBr pellet can be prepared.[1]

Data Acquisition: Record the spectrum using an FT-IR spectrometer in the range of 4000-

400 cm⁻¹. Collect a background spectrum prior to the sample analysis and subtract it from

the sample spectrum.[1]

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or

acetonitrile) into the mass spectrometer. For volatile compounds, Gas Chromatography-

Mass Spectrometry (GC-MS) can be used.

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Scan a mass range appropriate to detect the molecular ion and significant

fragment ions.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern and

isotopic distribution to confirm the structure. The presence of bromine (⁷⁹Br/⁸¹Br) and

chlorine (³⁵Cl/³⁷Cl) will result in a characteristic isotopic pattern for ions containing these

halogens.[1]
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Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-
Bromo-5-chloro-3-methoxypyridine.
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Caption: Logical workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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